

The Fungal RIM101/PacC Pathway: A Novel Antifungal Target

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Compound of Interest

Compound Name: *Rimoprogin*

Cat. No.: *B1202305*

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A Comparative Guide to Experimental Reproducibility

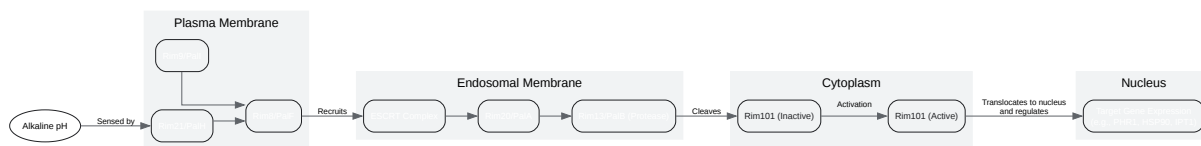
Given the absence of published data on "**Rimoprogin**," this guide focuses on the reproducibility of experimental results targeting the fungal RIM101/PacC signaling pathway, a critical regulator of virulence and drug tolerance in pathogenic fungi. This document provides researchers, scientists, and drug development professionals with a comparative overview of experimental data, detailed protocols, and visual representations of the key signaling cascade.

The RIM101/PacC pathway is a conserved signal transduction cascade in fungi that governs the response to ambient pH. This pathway is crucial for the survival and pathogenicity of various human fungal pathogens, including *Candida albicans*, *Aspergillus fumigatus*, and *Cryptococcus neoformans*. Its absence in mammals makes it an attractive target for novel antifungal therapies.

The RIM101/PacC Signaling Cascade

The RIM101/PacC pathway is activated by alkaline pH. The signal is sensed by a plasma membrane complex, leading to the proteolytic activation of the transcription factor Rim101p (PacC in *Aspergillus*). The processed, active form of Rim101p then translocates to the nucleus to regulate the expression of genes involved in pH adaptation, cell wall maintenance, and virulence.

Below is a diagram illustrating the core components and activation mechanism of the RIM101/PacC pathway.



Assay Setup

Prepare serial dilutions of antifungal drug in a 96-well plate.

Inoculate each well with a standardized suspension of fungal cells (e.g., 1×10^3 cells/mL).

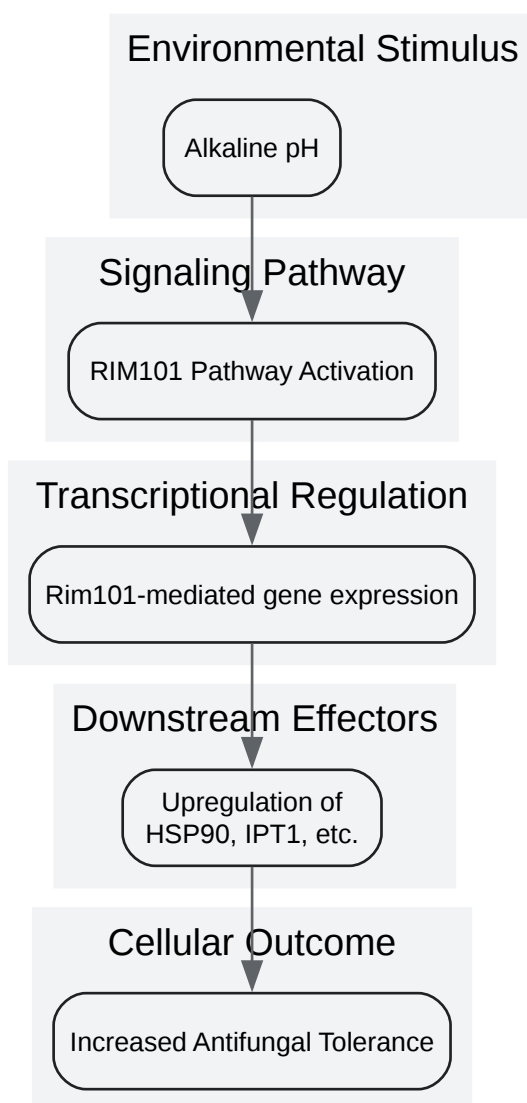
Incubation

Incubate plates at 30°C for 24-48 hours.

Data Analysis

Determine the MIC: the lowest drug concentration with no visible growth.

Compare MIC values between wild-type and mutant strains.



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